1-(Pyridin-2-yl)hexane-1,3-dione
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Overview
Description
1-(Pyridin-2-yl)hexane-1,3-dione is an organic compound characterized by the presence of a pyridine ring attached to a hexane-1,3-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyridin-2-yl)hexane-1,3-dione can be synthesized through a multicomponent reaction involving pyridine-2-carboxaldehyde, hexane-1,3-dione, and appropriate catalysts. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium methoxide .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-yl)hexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield different hexane derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, hexane derivatives, and complex organic molecules that can be further utilized in synthetic chemistry .
Scientific Research Applications
1-(Pyridin-2-yl)hexane-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)hexane-1,3-dione involves its interaction with various molecular targets, primarily through its pyridine ring. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its derivatives may interact with cellular receptors and enzymes, modulating biological activities .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)butane-1,3-dione: Similar structure but with a shorter carbon chain.
1,3-Di(pyridin-2-yl)propane-1,3-dione: Contains two pyridine rings, offering different reactivity and applications.
Uniqueness
1-(Pyridin-2-yl)hexane-1,3-dione stands out due to its specific hexane backbone, which provides unique steric and electronic properties. This makes it particularly useful in applications requiring specific spatial arrangements and reactivity patterns .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-pyridin-2-ylhexane-1,3-dione |
InChI |
InChI=1S/C11H13NO2/c1-2-5-9(13)8-11(14)10-6-3-4-7-12-10/h3-4,6-7H,2,5,8H2,1H3 |
InChI Key |
BQJVUJRKOQEKRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
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